5-(甲氧甲基)-1H-咪唑

描述

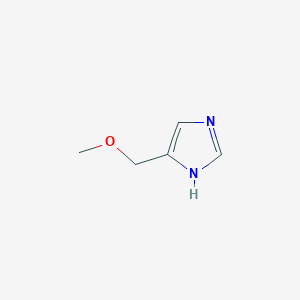

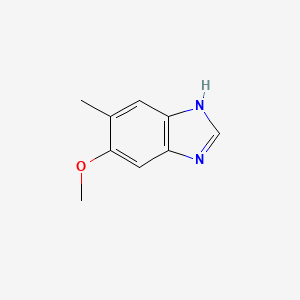

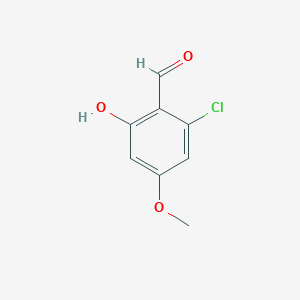

5-(Methoxymethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are organic compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The methoxymethyl group attached to the imidazole ring could potentially influence the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids . Another method involves the dehydration of certain sugars to produce compounds like 5-(Hydroxymethyl)furfural (HMF), which can then be further modified to produce the desired imidazole derivative .科学研究应用

腐蚀抑制

咪唑衍生物,包括与5-(甲氧甲基)-1H-咪唑相关的衍生物,在腐蚀抑制方面显示出显著潜力。一项研究探讨了三种新的2,4,5-三取代咪唑衍生物对中碳钢在酸性溶液中的腐蚀抑制效果,其中包括OH、NH2和OCH3基团的影响。合成的衍生物显示出显著的腐蚀抑制效率,其中一种衍生物的效率高达96%。这项研究突显了甲氧甲基咪唑衍生物在工业应用中保护金属免受腐蚀的潜力(Prashanth et al., 2021)。

药物化学

咪唑环是5-(甲氧甲基)-1H-咪唑中的核心结构,由于其独特的富电子特性,咪唑环在天然产物和合成分子中广泛存在。这些化合物通过与各种酶和受体结合展现出广泛的生物活性。对基于咪唑的药物化学的全面回顾强调了咪唑化合物在治疗各种疾病方面的快速发展和积极的研究兴趣,突显了它们巨大的治疗潜力(Zhang et al., 2014)。

抗炎和抗溃疡剂

咪唑衍生物也被研究其抗炎性能,特定化合物被确定为选择性5-脂氧合酶抑制剂。这些抑制剂显示出作为抗炎剂的潜力,可能为治疗与炎症相关的疾病提供新的治疗途径(Falgueyret et al., 1993)。

光物理性质和材料科学

对甲氧基化咪唑并[1,5-a]吡啶的研究表明,这些与5-(甲氧甲基)-1H-咪唑相关的化合物展示出有趣的光学和电化学性质。这些研究揭示了调节斯托克斯位移和增加发射量子产率的潜力,这对于开发具有特定光物理性质的新材料具有重要意义(Volpi et al., 2021)。

作用机制

Mode of Action

It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the structural similarity of this compound to other imidazole derivatives, it might be involved in pathways related to nucleic acid synthesis or energy metabolism .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, from gene expression to metabolic reactions .

属性

IUPAC Name |

5-(methoxymethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUAHKWSYIFRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Fluorophenyl)methyl]-5-nitro-indazole](/img/structure/B1647396.png)

![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B1647397.png)

![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)

![6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B1647411.png)

![Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B1647413.png)